- Home

- search for "b12765615"

Sorry, we couldn't find anything regarding "

b12765615

".

Tips

- Make sure all the words are spelled correctly

- Try rephrasing keywords or using synonyms

- Try our Structure Search tool

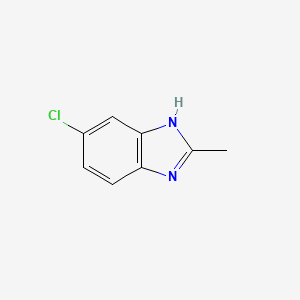

![N-{4-Methyl-3-[(3-Pyrimidin-4-Ylpyridin-2-Yl)amino]phenyl}-3-(Trifluoromethyl)benzamide](/img/structure/B10756646.png)